5-Methylhex-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylhex-2-enal is an organic compound with the molecular formula C7H12O. It is an aldehyde with a hexenal backbone and a methyl group attached to the fifth carbon. This compound is known for its distinct aroma and is used in various applications, including flavoring and fragrance industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methylhex-2-enal can be synthesized through several methods. One common method involves the aldol condensation of isovaleraldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate aldol product, which is then dehydrated to yield this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar aldol condensation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylhex-2-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 5-Methylhexanoic acid.
Reduction: It can be reduced to form the corresponding alcohol, 5-Methylhex-2-enol.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products Formed
Oxidation: 5-Methylhexanoic acid
Reduction: 5-Methylhex-2-enol
Substitution: Various substituted hexenal derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methylhex-2-enal has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the flavor and fragrance industry due to its distinct aroma.
Wirkmechanismus
The mechanism of action of 5-Methylhex-2-enal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amino groups in proteins, potentially altering their function. It can also undergo redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Isopropyl-5-methylhex-2-enal
- 5-Methyl-2-phenyl-2-hexenal
- 2-Hexenal, 5-methyl-2-(1-methylethyl)
Uniqueness
5-Methylhex-2-enal is unique due to its specific structure, which imparts distinct chemical and physical properties. Its methyl group at the fifth carbon and the double bond at the second position differentiate it from other hexenal derivatives, influencing its reactivity and applications.
Eigenschaften
Molekularformel |
C7H12O |
---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
(E)-5-methylhex-2-enal |
InChI |
InChI=1S/C7H12O/c1-7(2)5-3-4-6-8/h3-4,6-7H,5H2,1-2H3/b4-3+ |
InChI-Schlüssel |
SZZOEJIDVFOQJV-ONEGZZNKSA-N |
Isomerische SMILES |
CC(C)C/C=C/C=O |
Kanonische SMILES |
CC(C)CC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.